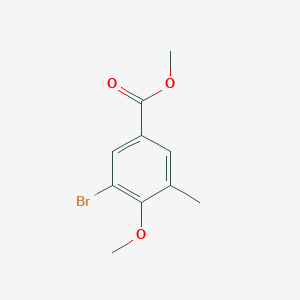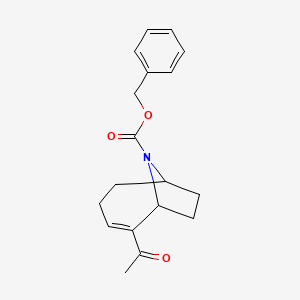![molecular formula C12H24N2O4 B13442811 methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] (Mixture of Diastereomers) is a specialized compound used in various scientific research fields. This compound is a derivative of L-lysine, an essential amino acid, and is labeled with deuterium ([d4]), making it useful in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves several steps. Typically, the process begins with the protection of the amino group of L-lysine, followed by the introduction of the ethoxycarbonylethyl group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methyl ester. The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like DCC (dicyclohexylcarbodiimide) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to separate the desired diastereomers.
化学反应分析
Types of Reactions
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonylethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves its interaction with specific molecular targets. The compound can be incorporated into proteins or other biomolecules, where it may affect their structure and function. The deuterium labeling allows for precise tracking and analysis of the compound in various biological systems .
相似化合物的比较
Similar Compounds
Nepsilon-(Ethoxycarbonylethyl)-L-lysine: Similar structure but without deuterium labeling.
Nepsilon-(Carboxyethyl)-L-lysine: Lacks the ethoxy group.
L-lysine Methyl Ester: Basic structure without additional functional groups.
Uniqueness
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. This feature allows for more accurate tracking and analysis in various research applications, making it a valuable tool in scientific investigations.
属性
分子式 |
C12H24N2O4 |
|---|---|
分子量 |
264.35 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
InChI 键 |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
手性 SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNC(C)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
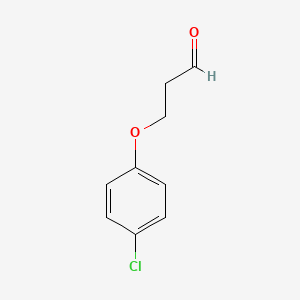
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
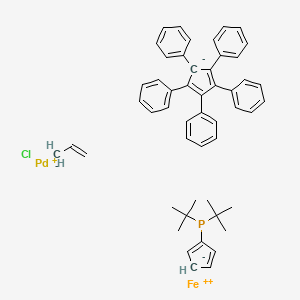
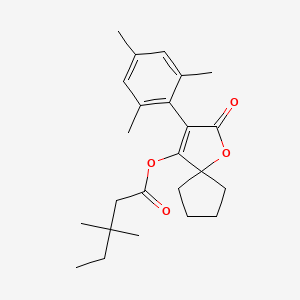
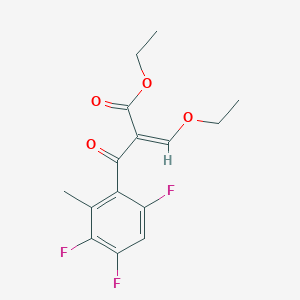
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)

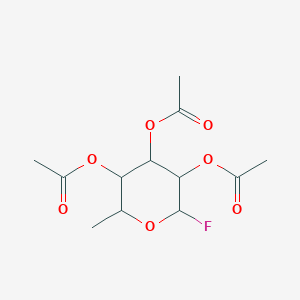
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
